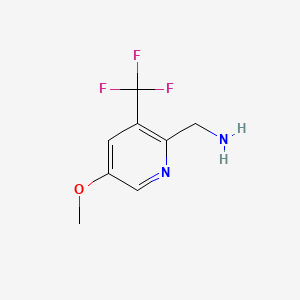
5-Methoxy-3-(trifluoromethyl)-2-pyridinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-(trifluoromethyl)-2-pyridinemethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 3-position, and a methanamine group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(trifluoromethyl)-2-pyridinemethanamine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-Methoxy-3-(trifluoromethyl)-2-pyridinemethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds.
科学的研究の応用
5-Methoxy-3-(trifluoromethyl)-2-pyridinemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Methoxy-3-(trifluoromethyl)-2-pyridinemethanamine involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups contribute to its chemical reactivity and ability to interact with biological molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde
- 5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid
Uniqueness
5-Methoxy-3-(trifluoromethyl)-2-pyridinemethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H9F3N2O |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
[5-methoxy-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-5-2-6(8(9,10)11)7(3-12)13-4-5/h2,4H,3,12H2,1H3 |
InChIキー |
CVGZBOUFOZZNAV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(N=C1)CN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


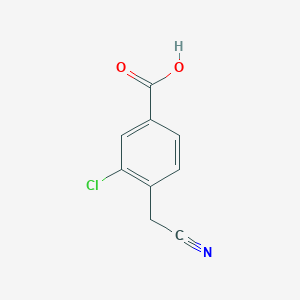
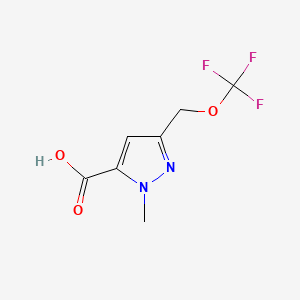
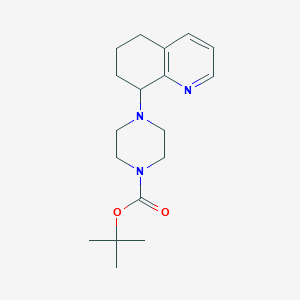

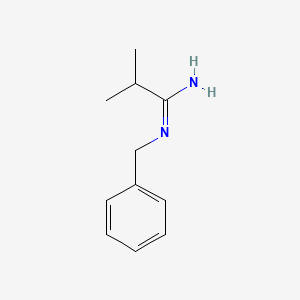
![2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide](/img/structure/B13896125.png)
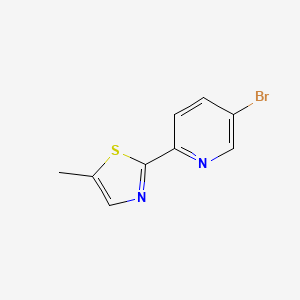

![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)

![2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)

![(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate](/img/structure/B13896167.png)

